(4,6-Dimethyl-pyridin-2-yl)-thiourea (4,6-Dimethyl-pyridin-2-yl)-thiourea
Brand Name: Vulcanchem
CAS No.: 49600-35-3
VCID: VC8468264
InChI: InChI=1S/C8H11N3S/c1-5-3-6(2)10-7(4-5)11-8(9)12/h3-4H,1-2H3,(H3,9,10,11,12)
SMILES: CC1=CC(=NC(=C1)NC(=S)N)C
Molecular Formula: C8H11N3S
Molecular Weight: 181.26 g/mol

(4,6-Dimethyl-pyridin-2-yl)-thiourea

CAS No.: 49600-35-3

Cat. No.: VC8468264

Molecular Formula: C8H11N3S

Molecular Weight: 181.26 g/mol

* For research use only. Not for human or veterinary use.

(4,6-Dimethyl-pyridin-2-yl)-thiourea - 49600-35-3

Specification

CAS No. 49600-35-3
Molecular Formula C8H11N3S
Molecular Weight 181.26 g/mol
IUPAC Name (4,6-dimethylpyridin-2-yl)thiourea
Standard InChI InChI=1S/C8H11N3S/c1-5-3-6(2)10-7(4-5)11-8(9)12/h3-4H,1-2H3,(H3,9,10,11,12)
Standard InChI Key ZXQTZSMIBLLDGW-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=C1)NC(=S)N)C
Canonical SMILES CC1=CC(=NC(=C1)NC(=S)N)C

Introduction

(4,6-Dimethyl-pyridin-2-yl)-thiourea (hypothetical molecular formula: C₈H₁₁N₃S) consists of a pyridine ring substituted with methyl groups at the 4- and 6-positions, linked to a thiourea (-NH-CS-NH₂) group at the 2-position. While the exact CAS registry number for this compound is not explicitly listed in the provided sources, structurally analogous thiourea derivatives, such as (6-methylpyridin-2-yl)-thiourea (CAS 49600-34-2; C₇H₉N₃S, MW 167.23) , offer a foundational reference. Extrapolating from this data, the molecular weight of the 4,6-dimethyl variant is estimated to be 181.27 g/mol, accounting for the additional methyl group.

Key structural features include:

  • A pyridine core providing aromaticity and hydrogen-bonding capabilities.

  • Methyl groups at positions 4 and 6, enhancing lipophilicity and steric bulk.

  • A thiourea moiety capable of forming hydrogen bonds and coordinating with metal ions, a trait critical for biological activity .

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of pyridine-thiourea derivatives typically involves the reaction of aminopyridines with isothiocyanates. For example, (6-methylpyridin-2-yl)-thiourea is synthesized via:

  • Condensation: 6-Methylpyridin-2-amine reacts with benzylisothiocyanate in acetone under reflux to form an intermediate .

  • Hydrolysis: The intermediate is treated with NaOH in tetrahydrofuran (THF) to yield the thiourea derivative .

Applying this methodology to 4,6-dimethylpyridin-2-amine would likely follow a similar pathway:

  • Step 1: React 4,6-dimethylpyridin-2-amine with an isothiocyanate (e.g., phenylisothiocyanate) in a polar aprotic solvent (e.g., acetone or THF).

  • Step 2: Purify the product via recrystallization or column chromatography.

Yield and Reaction Conditions

  • Reference yields: Analogous syntheses report yields of 56–92% .

  • Critical parameters:

    • Temperature: Reflux conditions (70–80°C) optimize reaction kinetics .

    • Solvent: THF or acetone ensures solubility of intermediates .

    • Catalysts: Base catalysts (e.g., NaOH) facilitate deprotection and hydrolysis .

Pharmacological Activities

Enzyme Inhibition

Thiourea derivatives exhibit notable activity against metabolic enzymes:

  • α-Glucosidase inhibition: In a 2024 study, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) demonstrated an IC₅₀ of 9.77 mM against α-glucosidase, surpassing the reference drug acarbose (IC₅₀ = 11.96 mM) . The thiourea group’s hydrogen-bonding capacity is critical for binding to the enzyme’s active site .

  • DNA gyrase inhibition: Thiazole-thiourea hybrids, such as 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile, showed dock scores of -6.4 to -9.2 kcal/mol against bacterial DNA gyrase, correlating with antimicrobial activity .

Antimicrobial Activity

  • Antibacterial: Compound 13a (a thiazole-thiourea derivative) displayed MIC values of 46.9–93.7 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal: The same compound inhibited Candida albicans at 5.8–7.8 μg/mL .

Structure-Activity Relationships (SAR)

Thiourea Modifications

  • Thiocarbonyl necessity: Replacement of the thiourea group with urea or guanidine abolishes enzyme inhibitory activity, as seen in PHGDH inhibitors .

  • Substituent effects:

    • Methyl groups on the pyridine ring enhance lipophilicity and target binding .

    • Phenyl substituents on the thiourea nitrogen improve α-glucosidase inhibition .

Pyridine Core Optimization

  • Nitrogen positioning: 2-Pyridinyl derivatives show superior activity compared to 3- or 4-pyridyl analogs .

  • Electron-withdrawing groups: Substitutions like -CN or -NO₂ reduce potency, likely due to altered electronic profiles .

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